2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C19H23BO3 . It is also known by several synonyms such as “4’-Methoxybiphenyl-4-boronic acid pinacol ester” and "2-(4’-Methoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Molecular Structure Analysis
The molecular structure of this compound has been determined by various methods including X-ray single crystal diffraction . The molecular weight of the compound is 310.2 g/mol . The InChI code for the compound is "InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3" .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds are used in borylation reactions in the presence of a palladium catalyst .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 310.2 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 310.1740248 g/mol . The topological polar surface area of the compound is 27.7 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
- Spencer et al. (2002) described the synthesis of derivatives of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, exhibiting inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
- Coombs et al. (2006) prepared 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane via rhodium-catalyzed hydroboration, characterizing it using X-ray diffraction (Coombs et al., 2006).
Applications in Material Science
- Liu et al. (2016) synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrating their application in stable perovskite solar cells (Liu et al., 2016).
- Fischer et al. (2013) used complexes of this compound in the synthesis of heterodifunctional polyfluorenes, creating nanoparticles for bright fluorescence emission, crucial for enduring fluorescence brightness (Fischer et al., 2013).
Biomedical Research
- Hou et al. (2020) designed a fluorescent probe based on this compound for sensitive tracing of hydrogen peroxide in living cells and zebrafish, highlighting its applications in bioimaging (Hou et al., 2020).
Mechanism of Action
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
It is known that boron reagents, such as this compound, are often used in suzuki–miyaura coupling reactions . These reactions involve the coupling of aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
It is known that phenylboronic ester derivatives can be involved in various biochemical processes, including the regulation of insulin rhythms and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Result of Action
It is known that similar compounds have been used as efficient hole transporting materials for stable perovskite solar cells .
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-8-12-18(13-9-16)23-14-15-6-10-17(22-5)11-7-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLILWMILAZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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